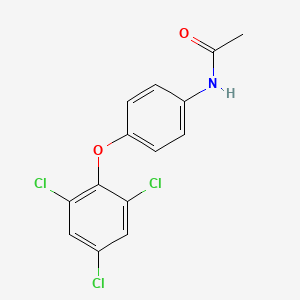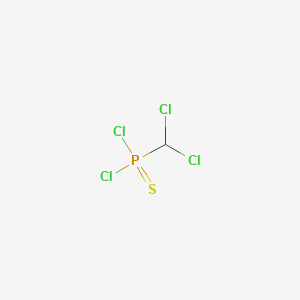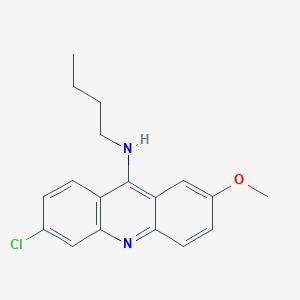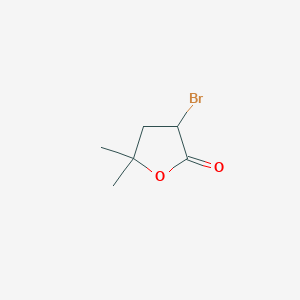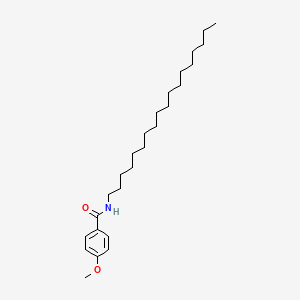![molecular formula C58H82Ge2Si2 B14473752 (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} CAS No. 65888-89-3](/img/structure/B14473752.png)
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} is a complex organosilicon compound characterized by its unique structure, which includes phenylene, diphenyl, and tributylgermyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,4-dibromobenzene with diphenylacetylene in the presence of a palladium catalyst to form 1,4-bis(diphenylvinyl)benzene. This intermediate is then reacted with tributylgermyl chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often occur in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction could produce simpler organosilicon compounds.
科学研究应用
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Potential use in the development of bio-compatible materials.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
作用机制
The mechanism by which (1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to engage in multiple pathways, including:
Molecular Targets: Interaction with enzymes and proteins, potentially altering their activity.
Pathways Involved: May influence signaling pathways related to cellular growth and differentiation.
相似化合物的比较
Similar Compounds
(1,4-Phenylene)bis{diphenyl[2-(tributylstannyl)ethenyl]silane}: Similar structure but with stannyl groups instead of germyl groups.
(1,4-Phenylene)bis{diphenyl[2-(tributylsilyl)ethenyl]silane}: Contains silyl groups instead of germyl groups.
Uniqueness
(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane} is unique due to the presence of germyl groups, which impart distinct chemical and physical properties
属性
CAS 编号 |
65888-89-3 |
|---|---|
分子式 |
C58H82Ge2Si2 |
分子量 |
980.7 g/mol |
IUPAC 名称 |
[4-[diphenyl(2-tributylgermylethenyl)silyl]phenyl]-diphenyl-(2-tributylgermylethenyl)silane |
InChI |
InChI=1S/C58H82Ge2Si2/c1-7-13-43-59(44-14-8-2,45-15-9-3)49-51-61(53-31-23-19-24-32-53,54-33-25-20-26-34-54)57-39-41-58(42-40-57)62(55-35-27-21-28-36-55,56-37-29-22-30-38-56)52-50-60(46-16-10-4,47-17-11-5)48-18-12-6/h19-42,49-52H,7-18,43-48H2,1-6H3 |
InChI 键 |
UPZWJZFGBKZLOB-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Ge](CCCC)(CCCC)C=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C=C[Ge](CCCC)(CCCC)CCCC)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



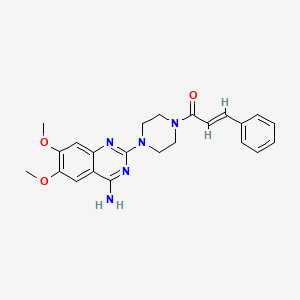
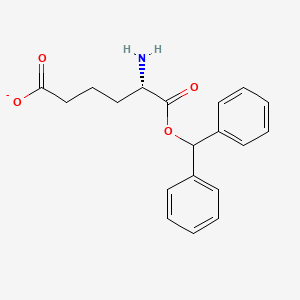
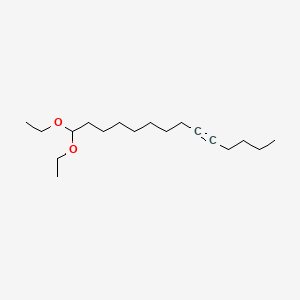
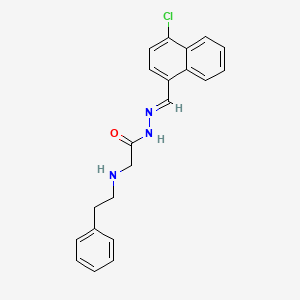
![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxotetradecyl)oxy]-](/img/structure/B14473712.png)
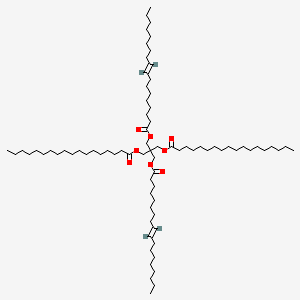
![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
